5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
“5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde” is an organic compound that belongs to the class of aryl-substituted pyrrole derivatives . It is an important intermediate in the synthesis of biologically active compounds.
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process starts with 2-fluoro acetophenone reacting with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. The malononitrile is cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Catalytic dechlorination is carried out to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, hydrogenation reduction is carried out under the catalytic action to obtain the "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrole ring substituted with a fluorophenyl group . The presence of the fluorine atom introduces a degree of polarity to the molecule, which can influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions due to the presence of the reactive carbonyl group and the fluorine atom. For instance, it can participate in nucleophilic addition reactions at the carbonyl group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 189.19 . The InChI key for this compound is MQULPEUCGKEHEG-UHFFFAOYSA-N .Safety and Hazards
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-14)13-11/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZQBICSDXRPGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(N2)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249202 | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-99-6 | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912763-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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